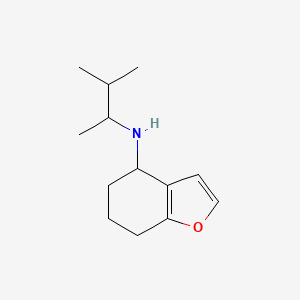
N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydroamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzofuran intermediate, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates, control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amine compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine include other benzofuran derivatives and amine-containing heterocycles. Examples include:
3-Methyl-2-butanol: A related compound used as a solvent and intermediate in chemical synthesis.
Indole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H21NO/c1-9(2)10(3)14-12-5-4-6-13-11(12)7-8-15-13/h7-10,12,14H,4-6H2,1-3H3 |
InChI Key |
SFUJNJDLFCADCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCCC2=C1C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


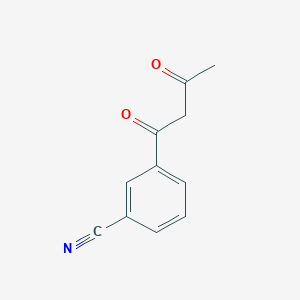

![(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13274703.png)
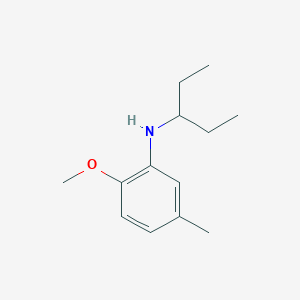

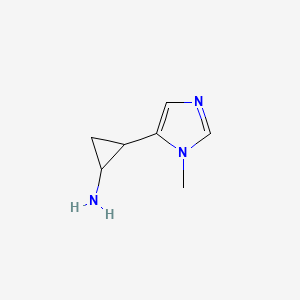
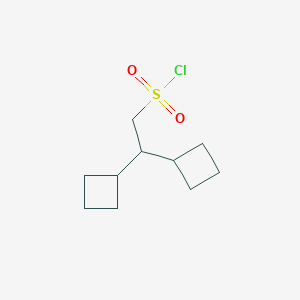
![(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13274732.png)
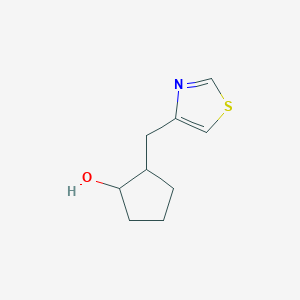
![5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274741.png)
![2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13274743.png)
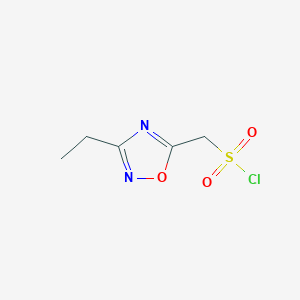

![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine](/img/structure/B13274772.png)
